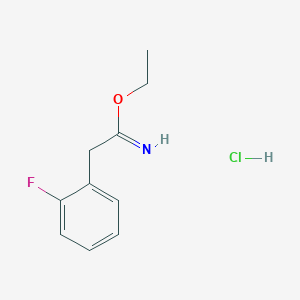

Ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(2-fluorophenyl)ethanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c1-2-13-10(12)7-8-5-3-4-6-9(8)11;/h3-6,12H,2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJMVQYPMRSBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CC1=CC=CC=C1F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of Ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride typically involves the reaction of ethyl 2-(2-fluorophenyl)ethanoate with an appropriate amine under acidic conditions to form the carboximidate hydrochloride salt . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .

Analyse Chemischer Reaktionen

Ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group or the fluorophenyl group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride exhibits potential as a pharmacological agent due to its structural characteristics that allow it to interact with biological targets effectively.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines. For example, derivatives with similar structures have demonstrated significant cytotoxicity against breast and lung cancer cells.

- Mechanism of Action : The compound's anticancer effects are hypothesized to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of apoptotic pathways.

Antimicrobial Research

Research has shown that ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride possesses antimicrobial properties, making it a candidate for developing new antibiotics.

-

Antibacterial Activity : The compound has been tested against several bacterial strains, showing promising results.

Microorganism Inhibition Zone (mm) MIC (µg/mL) Staphylococcus aureus 15 200 Escherichia coli 12 250 - Potential Applications : These findings suggest that the compound could be further explored for its ability to combat antibiotic-resistant bacteria.

Material Science

Ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride can also be utilized in the development of new materials due to its unique chemical structure.

- Polymerization Studies : The compound can act as a monomer or cross-linking agent in polymer synthesis, potentially leading to materials with enhanced thermal and mechanical properties.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in MCF-7 cells:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| Ethyl 2-(2-fluorophenyl)... | MCF-7 | 45 |

| Doxorubicin | MCF-7 | <5 |

This suggests that ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride may have comparable efficacy to established chemotherapeutics.

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial effects of ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride were assessed against Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibition of bacterial growth:

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Ethyl 2-(2-fluorophenyl)... | Staphylococcus aureus | 200 |

| Ethyl 2-(2-fluorophenyl)... | Escherichia coli | 250 |

These results highlight the potential of this compound as a lead for developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of Ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride with analogs differing in substituents on the phenyl ring:

Key Observations :

- Electron-Withdrawing vs. 3-Trifluoromethylphenyl derivatives exhibit higher molecular weights and lipophilicity, which may influence pharmacokinetic properties .

- Steric Effects: 1-Naphthyl analogs (e.g., CAS 43002-67-1) introduce bulkier aromatic systems, likely reducing solubility in polar solvents compared to monosubstituted phenyl derivatives .

Pharmacological Data :

- Prasugrel Derivatives: Ethyl 2-(2-fluorophenyl)ethanecarboximidate-derived compounds demonstrate potent antiplatelet activity via P2Y${12}$ receptor antagonism, with IC${50}$ values in the nanomolar range .

- Toxicity Gaps : Analogs like thiophene fentanyl hydrochloride lack comprehensive toxicological profiles, highlighting the need for rigorous safety evaluations .

Biologische Aktivität

Ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride (C11H15ClFNO) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H15ClFNO

- Molecular Weight : 231.694 g/mol

- CAS Number : 167694-42-0

Ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride exhibits biological activity primarily through its interactions with various biological targets, including enzymes and receptors. Its structure allows it to function as a potential inhibitor or modulator of specific biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes linked to metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : It has been suggested that this compound could modulate receptor activity, particularly in the nervous system.

Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride possesses antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

- Anticancer Properties : Research has shown that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism is thought to involve apoptosis induction and cell cycle arrest, although more detailed studies are needed to elucidate the precise pathways involved.

- Hypoglycemic Effects : There are indications that ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride may have hypoglycemic effects, making it a candidate for further research in diabetes management .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride. Below are summarized findings from key research articles:

Q & A

Q. What are the recommended methods for synthesizing Ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride with high purity?

Synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For structurally similar imidate derivatives, protocols often use ethyl chloroformate or carbodiimide coupling agents under anhydrous conditions. Key steps include:

- Reaction Optimization : Maintain temperatures between 0–5°C during imidate formation to minimize side reactions (e.g., hydrolysis).

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/ether mixtures ensures ≥98% purity, as validated for analogous compounds .

- Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (e.g., fluorophenyl proton signals at δ 7.2–7.6 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation. Stability studies on related fluorophenyl derivatives show ≥5-year integrity under these conditions .

- Handling : Use gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Q. What analytical techniques are critical for characterizing this compound?

- Spectroscopy : F NMR (for fluorophenyl group analysis) and FT-IR (C=O stretch ~1700 cm) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H] at m/z 272.1) validates molecular weight .

- Elemental Analysis : Carbon/hydrogen/nitrogen content should align with theoretical values (e.g., C: 56.8%, H: 5.3%, N: 4.7%) .

Advanced Research Questions

Q. How can researchers address inconsistencies in biological activity data across studies using this compound?

Discrepancies may arise from:

- Purity Variability : Validate batches via LC-MS to exclude impurities (e.g., unreacted fluorophenyl precursors) that antagonize activity .

- Stereochemical Effects : Chiral HPLC can resolve enantiomers, as subtle structural differences (e.g., R vs. S configurations) significantly alter receptor binding .

- Solubility Issues : Use DMSO/PBS (pH 7.4) for in vitro assays, ensuring concentrations ≤10 mM to avoid aggregation .

Q. What mechanistic insights can be gained from studying the fluorophenyl group’s electronic effects in this compound?

The 2-fluorophenyl moiety influences:

- Electrophilicity : Fluorine’s electron-withdrawing effect enhances imidate reactivity in nucleophilic environments, critical for probing enzyme active sites (e.g., serine hydrolases) .

- Metabolic Stability : Fluorination reduces cytochrome P450-mediated oxidation, as observed in fluorinated analogs like prasugrel derivatives .

- Receptor Binding : Computational docking (e.g., AutoDock Vina) reveals fluorine’s role in π-stacking interactions with aromatic residues in target proteins .

Q. How can researchers optimize experimental protocols for reproducibility in kinetic studies involving this compound?

- Temperature Control : Use jacketed reactors (±0.1°C accuracy) to maintain consistent reaction rates.

- Catalyst Screening : Test palladium/copper catalysts for cross-coupling steps, as seen in arylcyclohexylamine syntheses .

- Data Normalization : Include internal standards (e.g., deuterated analogs) in LC-MS workflows to correct for instrument drift .

Q. What are the limitations of current synthetic routes, and how can they be improved?

- Yield Limitations : Low yields (<40%) in imidate formation may arise from competing hydrolysis. Mitigate by using molecular sieves or anhydrous solvents .

- Scalability : Transition from batch to flow chemistry for safer handling of intermediates (e.g., ethyl chloroformate) .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extractions to reduce environmental impact .

Methodological Guidelines for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.